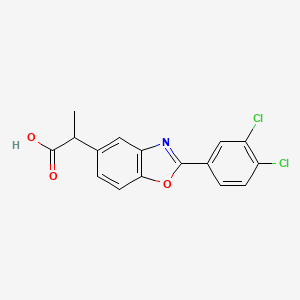
(4-Chlorobut-2-yne-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobut-2-yne-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a 4-chlorobut-2-yne-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobut-2-yne-1-sulfonyl)benzene typically involves the reaction of benzene with 4-chlorobut-2-yne-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobut-2-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The 4-chlorobut-2-yne-1-sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated benzene derivatives, while nucleophilic substitution can produce sulfonyl-substituted alkenes or alkynes.
Scientific Research Applications
(4-Chlorobut-2-yne-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorobut-2-yne-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobut-1-yne): A related compound with a similar structure but lacking the sulfonyl group.
(4-Chlorobut-2-yne): Another similar compound without the sulfonyl group.
Benzene Derivatives: Various benzene derivatives with different substituents, such as toluene, chlorobenzene, and nitrobenzene.
Uniqueness
(4-Chlorobut-2-yne-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl and alkyne groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
51616-74-1 |
|---|---|
Molecular Formula |
C10H9ClO2S |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
4-chlorobut-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H9ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI Key |
COALMRHIBGGBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

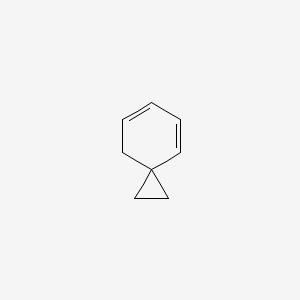

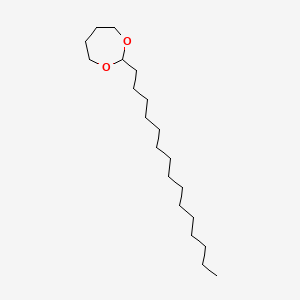
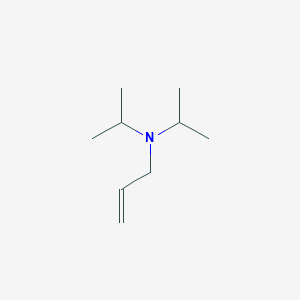

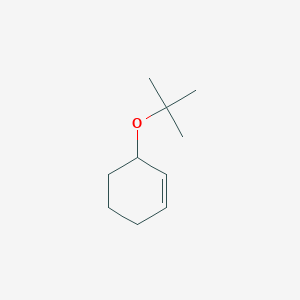
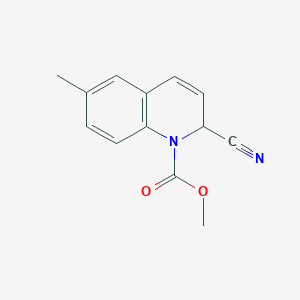
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)


